1-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione
Description
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S/c1-2-20-9-10-22(17(24)16(20)23)18(25)21-8-7-15(26-12-11-21)13-5-3-4-6-14(13)19/h3-6,15H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZRUAXQCWBUJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized by reacting a suitable amine with a thioamide under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated aromatic compound.
Formation of the Piperazine Ring: The piperazine ring can be formed by reacting an appropriate diamine with a dihaloalkane.
Coupling Reactions: The final compound can be obtained by coupling the thiazepane and piperazine intermediates under suitable conditions, often using a coupling reagent such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability.
Chemical Reactions Analysis
1-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
1-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory and antimicrobial properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It is used as a probe in chemical biology to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Structural Comparison of Key Analogs
*ClogP estimated using analogous substituent contributions.
Key Observations:
- Substituent Impact on Lipophilicity : The 2-chlorophenyl group in the target compound increases ClogP compared to the furan-substituted analog (~2.8 vs. ~1.9), suggesting better lipid membrane penetration .
- Core Structure Variations : Replacement of piperazine-2,3-dione with imidazolidin-2-one () reduces hydrogen-bonding capacity, which may affect target binding .
- Anthelmintic Activity : Piperazine-2,3-dione derivatives with lipophilic substituents (e.g., 4-fluorobenzyl in ) exhibit enhanced activity against Enterobius vermicularis (EC₅₀: 12–18 μM), implying the target compound’s ethyl group may similarly optimize bioactivity .
Biological Activity
1-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound's structure suggests possible interactions with biological targets, leading to various therapeutic effects.
- Molecular Formula : C18H22ClN3O3S
- Molecular Weight : 395.9036 g/mol
- CAS Number : 1798672-26-0
Research indicates that compounds similar to 1-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione exhibit significant anticancer properties. The mechanism often involves:
- Induction of Apoptosis : Studies have shown that related compounds can induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins such as Bcl-XL and Bcl-2 .
- Inhibition of Angiogenesis : Some derivatives have demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis .
Biological Activity Data
A summary of the biological activity of this compound and its derivatives is presented in the table below:
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione | CCRF-CEM (leukemia) | 0.8 | Apoptosis induction |
| Betulinic Acid Piperazinyl Amide | Various cancer lines | 0.7 - 0.9 | Pro-apoptotic pathway activation |
| Chalcone Derivative | HL-60 (leukemia) | 0.5 | Inhibition of Bcl-XL |
Case Studies
- Anticancer Activity : A study focusing on the synthesis and evaluation of piperazinyl amides reported that compounds with similar structures showed promising anticancer activity against various human cancer cell lines. The study highlighted that these compounds often exhibited selective cytotoxicity towards leukemia and melanoma cell lines .
- Mechanistic Studies : Molecular docking studies have suggested that these compounds can effectively bind to anti-apoptotic proteins, thereby promoting apoptosis in cancer cells. This was corroborated by experimental data showing significant alterations in protein expression levels associated with cell survival pathways .
Q & A
Q. How can a multi-step synthetic route for this compound be designed to ensure intermediate stability?
The synthesis typically involves sequential steps: (i) constructing the 1,4-thiazepane ring, (ii) introducing the 2-chlorophenyl group, (iii) coupling with the 4-ethylpiperazine-2,3-dione moiety. Intermediate stability is ensured by:
- Low-temperature reactions (0–5°C) for sensitive intermediates like thiazepane derivatives.
- Inert atmosphere (e.g., nitrogen) to prevent oxidation of sulfur-containing intermediates.
- Protection/deprotection strategies (e.g., tert-butoxycarbonyl [Boc] groups for amines). Evidence from similar piperazine-thiazepane hybrids suggests that stepwise purification via flash chromatography improves yield and purity .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- X-ray crystallography : Resolves 3D conformation, bond lengths, and stereochemistry (e.g., analogous piperazine derivatives in used X-ray to confirm aryl-thiazepane geometry) .
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and verifies substituent positions (e.g., distinguishing carbonyl vs. dione groups in the piperazine ring).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., PubChem data in used HRMS for similar compounds) .
Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?
- Enzyme inhibition assays : Test against targets like proteases or kinases using fluorogenic substrates (e.g., IC50 determination via kinetic fluorescence).
- Cell viability assays : Screen for cytotoxicity in cancer lines (e.g., MTT assay) or antimicrobial activity (e.g., MIC determination).
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions. highlights similar methods for psychoactive piperazine derivatives .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Design of Experiments (DoE) : Use factorial design to screen variables (temperature, catalyst loading, solvent polarity). For example, highlights optimization of reaction conditions (e.g., 60°C, 12 hrs for amide coupling) .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for enantioselective steps.
- Process analytical technology (PAT) : In-line FTIR or HPLC monitors reaction progress, enabling real-time adjustments .
Q. How should contradictory bioactivity data across studies be resolved?
- Meta-analysis : Compare experimental parameters (e.g., cell lines, compound purity, assay pH). For instance, notes that varying receptor subtypes explain divergent activity in psychoactive piperazines .
- Dose-response reevaluation : Test broader concentration ranges to identify non-linear effects (e.g., hormetic responses).
- Solvent controls : Assess DMSO or ethanol effects on assay outcomes (e.g., solvent-induced protein denaturation).
Q. What computational methods predict the compound’s pharmacokinetic and pharmacodynamic properties?
- Quantum chemical calculations (DFT) : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps for redox stability).
- Molecular dynamics (MD) simulations : Model membrane permeability (e.g., logP prediction via COSMO-RS).
- ADMET prediction tools : Use SwissADME or ADMETlab to forecast bioavailability, CYP450 inhibition, and toxicity. emphasizes integrating computational and experimental data for reaction design .
Q. How can structure-activity relationships (SAR) guide further derivatization?
- Core modifications : Replace the ethyl group on piperazine with bulkier alkyl chains to assess steric effects on target binding.
- Bioisosteric substitution : Swap the 2-chlorophenyl group with trifluoromethyl or nitro groups (e.g., tested nitro-substituted analogs) .
- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using software like MOE or Schrödinger.
Q. What strategies mitigate instability in aqueous or biological matrices?
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage.
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and reduce premature degradation.
- Excipient screening : Use cyclodextrins or liposomes to encapsulate the compound, as seen in for similar piperazine derivatives .
Methodological Notes
- Data validation : Cross-reference NMR shifts and crystallographic data with Cambridge Structural Database (CSD) entries for consistency.
- Contradictory evidence : Resolve discrepancies in bioactivity by repeating assays under standardized conditions (e.g., vs. 17) .
- Ethical compliance : Adhere to safety protocols in and for handling chlorophenyl derivatives (e.g., PPE, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
